4-Methylphenyl 6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylate
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Overview
Description
4-Methylphenyl 6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylate is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a 4-methylphenyl group, a 6-methyl group, and a methylsulfanyl group attached to the pyrimidine ring, along with a carboxylate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves multiple steps, starting from acyclic precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the cyclization of suitable precursors, such as benzylidene acetones and ammonium thiocyanates, to form the pyrimidine ring.
Aromatization: The intermediate product undergoes aromatization to stabilize the pyrimidine ring structure.
S-Methylation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The aromatic ring and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified pyrimidine derivatives with reduced functional groups.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
4-Methylphenyl 6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA synthesis or protein function.
Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of microbial growth or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine: Similar structure with a chlorophenyl group instead of a methylphenyl group.
6-Methyl-2-(methylsulfanyl)pyrimidine-4,5-diol: Contains additional hydroxyl groups on the pyrimidine ring.
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine: Features a methylsulfonyl group instead of a methylsulfanyl group.
Uniqueness
4-Methylphenyl 6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylphenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
Properties
IUPAC Name |
(4-methylphenyl) 6-methyl-2-methylsulfanylpyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-9-4-6-11(7-5-9)18-13(17)12-8-10(2)15-14(16-12)19-3/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRVVJRWGHXQLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=NC(=NC(=C2)C)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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